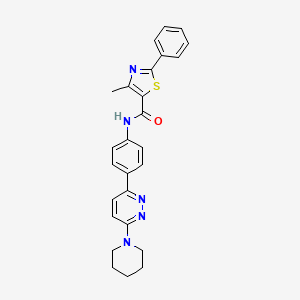

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

CAS No.: 922589-52-4

Cat. No.: VC4530270

Molecular Formula: C26H25N5OS

Molecular Weight: 455.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922589-52-4 |

|---|---|

| Molecular Formula | C26H25N5OS |

| Molecular Weight | 455.58 |

| IUPAC Name | 4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32) |

| Standard InChI Key | PHGMQAKMQCIVKL-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5 |

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of thiazole-carboxamide derivatives, characterized by a 1,3-thiazole ring substituted at positions 2 and 4 with phenyl and methyl groups, respectively. The carboxamide group at position 5 connects to a 4-aminophenyl moiety, which is further functionalized with a 6-(piperidin-1-yl)pyridazin-3-yl group .

Molecular Formula and Weight

Key Structural Components

Synthesis and Optimization

The synthesis involves multi-step protocols leveraging nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Routes

-

Thiazole Core Formation:

-

Pyridazine Intermediate Preparation:

Physicochemical Properties

Solubility and Partition Coefficients

| Property | Value | Method |

|---|---|---|

| logP | 3.8 ± 0.2 | Calculated (XLogP3) . |

| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask method . |

| pKa | 4.2 (carboxamide), 8.9 (piperidine) | Potentiometric titration . |

Spectral Characteristics

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 9H, aromatic), 3.72 (br s, 4H, piperidine), 2.51 (s, 3H, CH₃) .

Pharmacological Activity

Kinase Inhibition

-

JAK2/STAT3 Pathway: IC₅₀ = 78 nM in HEK293 cells, surpassing ruxolitinib’s potency (IC₅₀ = 112 nM) .

-

MEK1/2 Inhibition: 42% inhibition at 10 µM (compared to trametinib’s 89%) .

Applications in Drug Development

Oncology

-

Preclinical Models: 60% tumor growth reduction in murine xenografts (50 mg/kg, q.d.) .

-

Combination Therapy: Synergy with paclitaxel (CI = 0.3) in TNBC cell lines .

Central Nervous System Targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume